molecular formula C23H29N3O4 B251056 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No. B251056
M. Wt: 411.5 g/mol
InChI Key: AIGDLFSJYIFCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide, also known as BPP-5a, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-5a is a small molecule that belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also some limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide. One area of research is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide, which may lead to the development of new therapeutic targets. In addition, the anti-cancer properties of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide are an area of active research, and further studies are needed to determine its potential as an anti-cancer agent.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form 2,6-dimethoxy-N-(4-butanoyl)benzamide. This compound is then reacted with 4-(1-piperazinyl)aniline in the presence of triethylamine to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C23H29N3O4/c1-4-6-21(27)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-23(28)22-19(29-2)7-5-8-20(22)30-3/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,28)

InChI Key

AIGDLFSJYIFCGV-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.